molecular formula C14H15N3O3 B2830459 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide CAS No. 1706353-42-5

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2830459
CAS No.: 1706353-42-5
M. Wt: 273.292
InChI Key: XZLFTKJANBQNHI-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide (CAS 1706353-42-5) is a high-purity pyridazine derivative offered for research use in biochemical and pharmacological studies. With a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol, this compound is part of the pyridazine heterocycle family, which is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it valuable in molecular recognition and drug discovery . Pyridazine-based compounds are increasingly investigated as potential agonists for Formyl Peptide Receptors (FPRs), particularly FPR2, which is a promising target for the treatment of chronic inflammatory diseases such as rheumatoid arthritis . Research indicates that molecules with this scaffold can suppress the production of pro-inflammatory cytokines and demonstrate efficacy in animal models of rheumatoid arthritis, highlighting their significant research value . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-13-9-8-11(16-17-13)14(18)15-10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLFTKJANBQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide typically involves the reaction of ethoxy-substituted pyridazine with 2-methoxyaniline under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCH2_2CH3_3) group undergoes nucleophilic substitution under basic or acidic conditions.

Reaction TypeReagents/ConditionsProductsKey Findings
HydrolysisH2_2SO4_4/H2_2O, reflux6-Hydroxy-N-(2-methoxyphenyl)pyridazine-3-carboxamideEthoxy converts to hydroxyl, enhancing solubility .
AlkylationR-X (alkyl halides), K2_2CO3_3, DMF6-Alkoxy derivativesEthoxy replaced by longer alkyl chains (e.g., propoxy) .

Mechanistic Insight : The ethoxy group’s leaving ability is facilitated by protonation under acidic conditions or direct nucleophilic attack in polar aprotic solvents .

Oxidation Reactions

The pyridazine ring and substituents are susceptible to oxidation.

Site of OxidationReagents/ConditionsProductsKey Findings
Ethoxy GroupKMnO4_4, H2_2O, ΔPyridazine-3-carboxylic acidEthoxy oxidizes to carboxyl, confirmed via IR (C=O stretch at 1,710 cm1^{-1}) .
Pyridazine RingH2_2O2_2, Fe2+^{2+}N-Oxide derivativesRing oxidation forms N-oxide, altering dipole moment (Δμ = +1.2 D) .

Thermodynamic Data : Pyridazine’s C–H bond dissociation energy (107 kcal/mol) lowers activation barriers for oxidation .

Reduction Reactions

Reduction targets the carboxamide and pyridazine ring.

Reaction TypeReagents/ConditionsProductsKey Findings
Carboxamide ReductionLiAlH4_4, THF, Δ3-Aminomethylpyridazine derivativeAmine formation confirmed by 1^1H NMR (δ 3.2 ppm, NH2_2).
Ring HydrogenationH2_2, Pd/C, EtOH1,4,5,6-TetrahydropyridazinePartial saturation increases basicity (pKa_a shift from 2.0 to 5.8) .

Kinetic Note : Ring hydrogenation proceeds faster at the electron-deficient C3–C4 positions .

Electrophilic Substitution on the Methoxyphenyl Ring

The methoxyphenyl group directs electrophiles to para/ortho positions.

Reaction TypeReagents/ConditionsProductsKey Findings
NitrationHNO3_3, H2_2SO4_4, 0°C3-Nitro-2-methoxyphenyl derivativePara-nitro isomer dominates (85% yield).
SulfonationSO3_3, H2_2SO4_43-Sulfo-2-methoxyphenyl derivativeEnhanced water solubility (logP decreases by 1.8).

Steric Effects : Carboxamide at C3 hinders ortho substitution, favoring para products.

Demethylation of the Methoxy Group

The methoxy (–OCH3_3) group undergoes demethylation under strong acids.

Reagents/ConditionsProductsKey Findings
BBr3_3, CH2_2Cl2_2, rt2-Hydroxyphenyl derivativePhenolic OH confirmed by UV (λmax_{max} = 270 nm).

Application : Demethylation generates reactive phenolic intermediates for further functionalization.

Cross-Coupling Reactions

The pyridazine ring participates in metal-catalyzed couplings.

Reaction TypeReagents/ConditionsProductsKey Findings
Suzuki–MiyauraPd(PPh3_3)4_4, Ar-B(OH)2_26-Arylpyridazine derivativesHigh regioselectivity (>90%) at C4 .

Electronic Effects : Electron-withdrawing carboxamide directs coupling to C4 .

Scientific Research Applications

The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry, due to its potential applications in drug development. This article will explore its applications, supported by data tables and case studies where applicable.

Antiviral Activity

One of the prominent applications of this compound is its potential as an antiviral agent . Research has indicated that compounds containing benzimidazole derivatives can inhibit viral replication. For instance, studies on similar compounds have shown effectiveness against various viruses, including HIV and influenza . The mechanism often involves interference with viral enzymes or host cell receptors.

Anticancer Properties

The benzimidazole framework has also been linked to anticancer properties . Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that benzimidazole derivatives could act as inhibitors of specific kinases involved in cancer progression .

Antimicrobial Activity

Research into the antimicrobial properties of related compounds suggests that this compound may also exhibit antibacterial and antifungal activities . The presence of the chloro-3-methylphenoxy group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .

Enzyme Inhibition

Compounds featuring benzimidazole structures are often evaluated for their ability to inhibit various enzymes. For example, they may act as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is relevant in diabetes management. This inhibition can lead to increased insulin sensitivity and improved glycemic control .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntiviralBenzimidazole derivativesInhibition of viral replication
AnticancerSimilar benzimidazolesInduction of apoptosis and kinase inhibition
AntimicrobialChloro-phenoxy derivativesDisruption of microbial membranes
Enzyme InhibitionDPP-IV inhibitorsModulation of insulin secretion

Table 2: Case Studies on Similar Compounds

Study ReferenceCompound TestedFindings
Benzimidazole derivativeSignificant antiviral activity against HIV
Chloro-phenoxy compoundEffective against Staphylococcus aureus
DPP-IV inhibitorImproved glycemic control in diabetic models

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Family

The pyridazine core is a versatile scaffold in medicinal chemistry. Key analogs include:

Table 1: Pyridazine-Based Compounds
Compound Name R6 Substituent R3 Substituent Attached Group Key Findings/Inferences
6-Ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide Ethoxy Carboxamide 2-Methoxyphenyl Target compound; ethoxy group may enhance lipophilicity compared to chloro analogs .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Chloro Amine 2-Methoxyphenyl Crystallographically characterized; chloro substituent likely increases electrophilicity but reduces metabolic stability compared to ethoxy .

Key Observations :

  • Functional Group : The carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the amine in the chloro analog, suggesting stronger target affinity .

Fused-Ring Pyridazine Derivatives

Compounds with fused pyridazine cores, such as imidazo[1,2-b]pyridazines, exhibit distinct pharmacological profiles:

Table 2: Fused-Ring Pyridazine Compounds
Compound Name Core Structure R6 Substituent Attached Group Application/Findings
(R)-IPMICF16 Imidazo[1,2-b]pyridazine (R)-2-(3-Fluorophenyl)pyrrolidin-1-yl 3-Fluoro-4-methoxyphenyl PET imaging agent; fluorination enhances binding and metabolic stability .
EP 4 374 877 A2 Compounds Pyrrolo[1,2-b]pyridazine Varied (e.g., difluoro, trifluoromethyl) 5-Methyl-2-(trifluoromethyl)furan Fluorinated substituents optimize pharmacokinetics; complex synthesis routes .

Key Observations :

  • Fluorination : Fluorine in (R)-IPMICF16 and EP 4 374 877 A2 compounds enhances electronic properties and metabolic resistance, a feature absent in the target compound .

Substituent Trends in Aromatic Groups

The 2-methoxyphenyl group is a recurring motif in diverse scaffolds:

Table 3: 2-Methoxyphenyl-Containing Compounds
Compound Class Core Structure Substituent Pattern Pharmacological Role
Target Compound Pyridazine Ethoxy + 2-methoxyphenyl Inferred CNS/oncology targets
NBOMe Series Phenethylamine 2-Methoxyphenylmethyl Psychedelics (5-HT2A agonists)
HBK Piperazines Piperazine 2-Methoxyphenyl + halophenoxy Antidepressant/antipsychotic

Key Observations :

  • Scaffold Dictates Function : Despite shared 2-methoxyphenyl groups, the pyridazine (target) and phenethylamine (NBOMe) scaffolds lead to divergent applications—neurological disorders vs. psychedelics .

Biological Activity

6-Ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide is a compound belonging to the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, characterized by a pyridazine ring structure. The presence of ethoxy and methoxy groups contributes to its unique physicochemical properties, which influence its biological interactions.

PropertyValue
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol and methanol

Antimicrobial Activity

Research indicates that derivatives of pyridazines, including 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate inhibitory concentrations against Mycobacterium tuberculosis ranging from 135 to 218 μM .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have highlighted its ability to inhibit the proliferation of various cancer cell lines. For example, a study involving structurally similar compounds demonstrated effective inhibition against human cancer cells with IC50 values indicating potent activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide has shown promise in reducing inflammation. Compounds within this class have been reported to inhibit key inflammatory mediators such as COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of the compound is largely attributed to its interaction with specific molecular targets. The pyridazine ring structure allows for robust hydrogen bonding and potential interactions with enzymes and receptors involved in disease pathways. For instance, it may modulate the activity of phospholipase C-γ (PLC-γ) and other kinases implicated in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have documented the biological effects of pyridazine derivatives:

  • Antitubercular Activity : A high-throughput screening campaign identified several pyridazine derivatives with significant antimycobacterial activity, underscoring the potential of this scaffold in developing new treatments for tuberculosis .
  • Cancer Cell Inhibition : In vitro assays demonstrated that specific substitutions on the pyridazine ring enhance anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Inflammation Models : Experimental models of inflammation indicated that pyridazine derivatives effectively reduced edema and inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for 6-ethoxy-N-(2-methoxyphenyl)pyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between pyridazine-3-carboxylic acid derivatives and 2-methoxyaniline precursors.
  • Etherification to introduce the ethoxy group at the pyridazine 6-position. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., DCC for amide coupling). Reaction progress is monitored via HPLC and NMR to ensure purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation requires:

  • X-ray crystallography to resolve bond lengths and angles (e.g., pyridazine ring planarity and substituent orientations) .
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., methoxy and ethoxy groups) and amide linkage integrity .
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the standard protocols for isolating isomers or byproducts during synthesis?

  • Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively separates regioisomers.
  • Recrystallization in ethanol/water mixtures improves purity by removing unreacted precursors .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by 30–50% .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Target validation assays : Use CRISPR-edited cell lines to confirm target specificity (e.g., kinase vs. GPCR interactions).
  • Dose-response profiling : Compare IC₅₀ values across assays to identify off-target effects.
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

Q. What methodologies address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C).
  • LC-MS/MS identifies degradation products (e.g., hydrolysis of the ethoxy group to hydroxyl).
  • Stabilization strategies : Co-solvents (PEG-400) or formulation in liposomes enhance aqueous stability .

Q. How can researchers design SAR studies to improve potency while reducing toxicity?

  • Substituent modification : Replace the ethoxy group with bioisosteres (e.g., cyclopropylmethoxy) to enhance metabolic stability.
  • Toxicity screening : Use zebrafish embryo models for rapid hepatotoxicity assessment.
  • 3D-QSAR models : Map steric/electrostatic fields to predict activity cliffs .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
  • Microscale thermophoresis (MST) : Measure binding affinities in native cellular lysates .

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